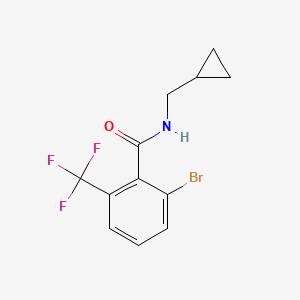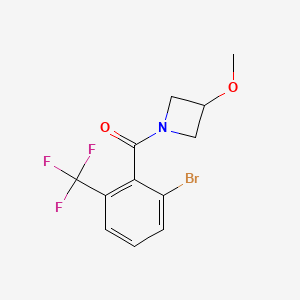
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Bromination: : The starting material, 6-(trifluoromethyl)phenol, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring.
Formation of the Pyrrolidin-1-ylmethanone Group: : The brominated compound is then reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidin-1-ylmethanone group.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, efficiency, and safety. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: : Substitution reactions can occur at the bromine atom or other positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of bromo-trifluoromethyl phenyl pyrrolidinones with reduced functional groups.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: : The compound can be used in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
類似化合物との比較
(2-Bromo-6-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
2-Bromo-6-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO/c13-9-5-3-4-8(12(14,15)16)10(9)11(18)17-6-1-2-7-17/h3-5H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWVLXJDQZBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














